Functional ALD Oxide Deposition vs. Complete Failure of the β-Diketonate Ba(tmhd)₂ Comparator
In the only systematic head-to-head ALD deposition study comparing the PrMe₄Cp ligand system against β-diketonate precursors, Sr(PrMe₄Cp)₂ deposited measurable SrO films under all three oxidant conditions (O₂, H₂O, O₂+H₂O) at a source temperature of 200 °C and substrate temperatures of 250–350 °C, whereas Sr(tmhd)₂—the strontium analog of Ba(tmhd)₂—produced zero measurable deposition under any condition tested [1]. Because Ba and Sr exhibit near-identical chemical trends across all precursors in the DFT calculations performed in the same study [1], the functional advantage of the PrMe₄Cp ligand over tmhd is directly transferable to the barium system. The growth rate for the PrMe₄Cp system increased with oxidant strength in the order O₂ < H₂O < O₂+H₂O, confirming self-limiting ALD behavior and process tunability [1].
| Evidence Dimension | Film deposition outcome under ALD conditions |
|---|---|
| Target Compound Data | Sr(PrMe₄Cp)₂: Successful SrO deposition at source temperature 200 °C, substrate 250–350 °C, with growth rates varying by oxidant (O₂ < H₂O < O₂+H₂O) [1] |
| Comparator Or Baseline | Sr(tmhd)₂: No deposition measured under any oxidant condition (O₂, O₃, H₂O) across the same temperature window [1] |
| Quantified Difference | Functional deposition vs. complete deposition failure (qualitatively categorical difference); growth rates for PrMe₄Cp were quantifiable and tunable across oxidant conditions [1] |
| Conditions | ALD reactor; Sr precursor source at 200 °C; Si substrate at 250–350 °C; oxidants: O₂, H₂O, and O₂+H₂O sequentially [1] |
Why This Matters
Ba(tmhd)₂ is historically the most widely used barium precursor; its failure to deposit films under ALD conditions in this study, contrasted with the successful, tunable deposition achieved by the PrMe₄Cp ligand system, constitutes a go/no-go functional criterion that directly dictates precursor selection for any ALD-based barium oxide process.
- [1] Holme TP, Prinz FB. Atomic layer deposition and chemical vapor deposition precursor selection method application to strontium and barium precursors. J Phys Chem A. 2007;111(33):8147-8151. DOI: 10.1021/jp062568l. View Source
